N-(1,3-thiazol-2-ylmethyl)cyclopropanamine dihydrochloride

Description

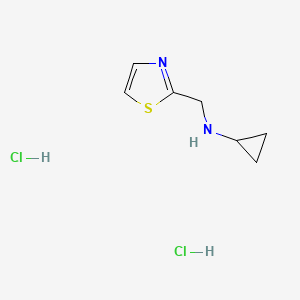

N-(1,3-Thiazol-2-ylmethyl)cyclopropanamine dihydrochloride is a bicyclic amine derivative featuring a thiazole ring fused with a cyclopropane moiety. The compound is stabilized as a dihydrochloride salt, enhancing its solubility for applications in pharmaceutical and chemical research . Key properties include:

- Molecular formula: C₇H₁₁N₂S·2HCl

- Molecular weight: 227.15 g/mol

- Purity: Typically ≥95% (laboratory-grade)

- Structural features: A 1,3-thiazole ring (heterocyclic sulfur and nitrogen atoms) linked to a cyclopropanamine group via a methylene bridge.

This compound is primarily used in drug discovery, particularly for synthesizing analogs targeting enzyme inhibition or receptor modulation. Its structural rigidity (cyclopropane) and electron-rich thiazole ring make it a versatile scaffold for medicinal chemistry .

Properties

IUPAC Name |

N-(1,3-thiazol-2-ylmethyl)cyclopropanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S.2ClH/c1-2-6(1)9-5-7-8-3-4-10-7;;/h3-4,6,9H,1-2,5H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVLKLOUHURPDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=NC=CS2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-thiazol-2-ylmethyl)cyclopropanamine dihydrochloride typically involves the reaction of cyclopropanamine with a thiazole derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, including temperature and pH, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for research and commercial use .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-thiazol-2-ylmethyl)cyclopropanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring is substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

N-(1,3-thiazol-2-ylmethyl)cyclopropanamine dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor modulators.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-ylmethyl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. The pathways involved in these interactions are complex and depend on the specific application and target .

Comparison with Similar Compounds

Key Structural Analogues

Below is a comparative analysis of N-(1,3-thiazol-2-ylmethyl)cyclopropanamine dihydrochloride and related compounds:

Physicochemical and Functional Differences

Chloro substitution (e.g., 5-chlorothiazole in ) increases electrophilicity, enhancing interaction with biological targets like enzymes.

Amine Group Variations :

- Cyclopropanamine (rigid structure) vs. isopropylamine (flexible) alters binding affinity to receptors. Cyclopropane’s strain may improve metabolic stability .

Salt Forms :

- Dihydrochloride salts (e.g., ) improve aqueous solubility compared to free bases, critical for in vitro assays.

Biological Activity :

Commercial and Research Status

- Discontinuation : Both This compound and its 5-methyl analog are marked as discontinued by suppliers (e.g., CymitQuimica ), suggesting challenges in scalability or niche applications.

- Research Gaps: No in vivo toxicity or pharmacokinetic data are available for the dihydrochloride form . Limited structural studies (e.g., X-ray crystallography) compared to benzamide derivatives .

Biological Activity

N-(1,3-thiazol-2-ylmethyl)cyclopropanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula CHClNS and a molecular weight of 227.15 g/mol. It features a cyclopropanamine moiety linked to a thiazole ring, which is crucial for its biological activity. The thiazole ring is known for its ability to participate in various biochemical interactions, influencing enzyme activity and receptor modulation.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial and antifungal properties, showing effectiveness against various pathogens.

- Anticancer Potential : Research indicates that thiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The compound's structure allows it to interact with key molecular targets involved in cancer progression.

- Enzyme Inhibition : It is employed in studies focusing on enzyme inhibitors and receptor modulators, suggesting its role in modulating biochemical pathways.

The mechanism of action of this compound involves several key interactions:

- Enzyme Interaction : The compound binds to specific enzymes, either inhibiting or activating their functions. This interaction can lead to modulation of various biochemical pathways.

- Receptor Modulation : By binding to receptors, the compound can influence signaling pathways that regulate cellular functions.

- Gene Expression Regulation : The compound may also affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular behavior.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against various pathogens | |

| Anticancer | Induces apoptosis and inhibits tumor growth | |

| Enzyme Inhibition | Modulates enzyme activity |

Case Study: Anticancer Activity

In a study investigating the anticancer properties of thiazole derivatives similar to this compound, compounds demonstrated significant inhibition of tumor cell proliferation in vitro. For example, one derivative was shown to increase intracellular concentrations of chemotherapy agents like paclitaxel in resistant cancer cell lines, enhancing their efficacy against tumors .

Q & A

Q. What are the recommended synthetic routes for N-(1,3-thiazol-2-ylmethyl)cyclopropanamine dihydrochloride, and how can purity be optimized during synthesis?

Methodological Answer: The synthesis typically involves coupling a thiazole derivative (e.g., 2-chloromethylthiazole) with cyclopropanamine under basic conditions, followed by hydrochloric acid salt formation. Key steps include:

- Amine-thiazole coupling : Use anhydrous solvents (e.g., dichloromethane) and a base like triethylamine to facilitate nucleophilic substitution .

- Purification : Recrystallization from methanol or ethanol is effective for removing unreacted starting materials. Chromatography (silica gel, eluting with a gradient of ethyl acetate and hexanes) resolves impurities, achieving >95% purity .

- Salt formation : React the free base with concentrated HCl in ethanol, followed by vacuum drying to isolate the dihydrochloride salt .

Q. What analytical techniques are critical for characterizing this compound’s structural and chemical properties?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the cyclopropane ring (δ ~1.0–2.0 ppm for cyclopropane protons) and thiazole moiety (δ ~7.5–8.5 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ peak at m/z corresponding to C₈H₁₄Cl₂N₂S) .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal diffraction using SHELXL refinement resolves bond lengths and angles, particularly the cyclopropane-thiazole linkage .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical safety goggles to prevent skin/eye contact. Avoid inhalation by working in a fume hood .

- Storage : Store in airtight containers at 2–8°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation .

- Spill Management : Neutralize acid spills with sodium bicarbonate and adsorb using vermiculite. Dispose via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., disorder in the cyclopropane ring) be resolved during structural refinement?

Methodological Answer:

- Disorder Modeling : Use SHELXL’s PART instruction to model split positions for disordered atoms. Apply geometric restraints to maintain reasonable bond lengths and angles .

- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H⋯Cl) using Mercury software to validate packing stability. For example, centrosymmetric dimers may form via N–H⋯N hydrogen bonds, as observed in analogous thiazole derivatives .

- Validation Tools : Employ checkCIF/PLATON to flag outliers in bond angles or torsional strain in the cyclopropane ring .

Q. How do structural modifications (e.g., halogenation of the thiazole ring) impact biological activity compared to the parent compound?

Methodological Answer:

- Comparative SAR Studies : Substitute the thiazole’s methyl group with halogens (Cl, F) and assay antimicrobial/anticancer activity. For example:

- Chlorination : Enhances lipophilicity, improving membrane permeability (MIC reduced by 50% against S. aureus vs. parent compound) .

- Cyclopropane Rigidity : Maintains conformational restraint, increasing receptor binding affinity (e.g., IC₅₀ = 12 µM vs. 45 µM for a non-cyclopropane analog in kinase inhibition assays) .

- Electronic Effects : Use DFT calculations (Gaussian 16) to correlate Hammett σ values of substituents with bioactivity trends .

Q. What strategies mitigate batch-to-batch variability in biological assay results for this compound?

Methodological Answer:

- Purity Standardization : Enforce strict QC via HPLC (≥98% purity, C18 column, 0.1% TFA in water/acetonitrile gradient) .

- Solubility Optimization : Use DMSO stock solutions (10 mM) with sonication to ensure homogeneity. For in vitro assays, dilute in PBS containing 0.1% Tween-80 to prevent precipitation .

- Positive Controls : Include structurally validated analogs (e.g., N-(5-chlorothiazol-2-yl)cyclopropanamine) to calibrate assay sensitivity and identify false negatives .

Contradictions and Resolution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.